molecular formula C8H14O2 B13544488 2-(Oxan-4-yl)propanal

2-(Oxan-4-yl)propanal

Cat. No.: B13544488
M. Wt: 142.20 g/mol
InChI Key: PVDKDQFFDBUGDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Oxan-4-yl)propanal is a chemical compound that features a propanal chain substituted at the oxan-4-yl (tetrahydropyran) ring, with the molecular formula C8H14O2. This structure integrates an aldehyde functional group with a tetrahydropyran ring, making it a valuable intermediate in organic synthesis. The aldehyde group is highly versatile, allowing the compound to participate in various key reactions. It can undergo nucleophilic additions and serve as a starting point in condensation reactions like the Knoevenagel condensation, which is useful for forming carbon-carbon bonds . Furthermore, the tetrahydropyran ring introduces significant steric and electronic effects that can influence the compound's reactivity and the physical properties of resulting molecules, making it a useful scaffold for constructing more complex architectures . This compound is primarily used in research and development, particularly as a building block for the synthesis of complex organic molecules and potential natural products . Its applications are especially relevant in medicinal chemistry for the exploration of novel pharmaceutical compounds and in agrochemical research . The reactivity profile of this compound allows researchers to explore its transformation into other functional groups, such as reducing it to the corresponding alcohol or oxidizing it to the carboxylic acid, thereby expanding its utility across different synthetic pathways . Attention: This product is for research use only and is not intended for human or veterinary use .

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

2-(oxan-4-yl)propanal

InChI

InChI=1S/C8H14O2/c1-7(6-9)8-2-4-10-5-3-8/h6-8H,2-5H2,1H3

InChI Key

PVDKDQFFDBUGDG-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C1CCOCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxan-4-yl)propanal typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable diol or by using an epoxide opening reaction.

    Attachment of the Propanal Group: The propanal group can be introduced via an aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Continuous Flow Synthesis: This method allows for the efficient and scalable production of the compound by continuously feeding reactants into a reactor and collecting the product.

    Catalytic Processes: The use of catalysts can enhance the reaction rates and selectivity, making the process more economical and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(Oxan-4-yl)propanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The oxane ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Conditions for substitution reactions may involve the use of strong bases or acids, depending on the desired product.

Major Products Formed

    Oxidation: 2-(Oxan-4-yl)propanoic acid.

    Reduction: 2-(Oxan-4-yl)propanol.

    Substitution: Various substituted oxane derivatives, depending on the substituent introduced.

Scientific Research Applications

2-(Oxan-4-yl)propanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(Oxan-4-yl)propanal depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, to exert its effects. The oxane ring and the aldehyde group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares 2-(oxan-4-yl)propanal with three structurally related aldehydes:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Position Key Properties/Applications Source
3-(Oxan-4-yl)propanal 952685-59-5 C₈H₁₄O₂ 142.20 3-position Linear aldehyde; tetrahydropyran ring enhances hydrophobicity. Used in synthetic intermediates.
2-Methyl-2-(oxan-4-yl)propanal N/A C₉H₁₆O₂ 156.22 2-position (branched) Branched structure reduces volatility. Potential aromatic/fragrance applications.
2-(2-(3-Methylbut-2-en-1-yl)phenyl)propanal N/A C₁₄H₁₆O 200.28 Phenyl substituent Aromatic ingredient; used in perfumery and flavoring.

Key Research Findings

Reactivity and Stability
  • 3-(Oxan-4-yl)propanal : The linear aldehyde structure allows for efficient nucleophilic additions, while the oxane ring stabilizes the molecule via intramolecular hydrogen bonding. Computational studies suggest moderate polarity (LogP ~3.99), favoring solubility in organic solvents .
  • 2-Methyl-2-(oxan-4-yl)propanal : The branched structure sterically hinders the aldehyde group, reducing reactivity toward nucleophiles. This property makes it suitable for slow-release fragrance formulations .
  • Atmospheric Behavior : Propanal derivatives (e.g., unsubstituted propanal) exhibit distinct atmospheric lifetimes compared to ketones like acetone. Propanal’s shorter lifetime (~hours) is attributed to rapid oxidation, whereas acetone persists longer due to slower degradation .

Biological Activity

2-(Oxan-4-yl)propanal, also known as a tetrahydrofuran derivative, is a compound that has garnered interest for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C5_{5}H10_{10}O
  • CAS Number : Not specifically listed in the search results but can be derived from its structure.
  • Molecular Weight : Approximately 98.14 g/mol.

Biological Activity

The biological activity of this compound has been investigated in various studies, particularly focusing on its interaction with biological systems.

The compound is believed to exert its biological effects through:

  • Enzyme Interaction : Potential inhibition or modulation of specific enzymes involved in metabolic pathways.
  • Cellular Pathways : Influence on signaling pathways that regulate cellular functions such as apoptosis and proliferation.

Case Studies and Experimental Data

  • Inhibition Studies :
    • In vitro assays have demonstrated that this compound can inhibit certain phospholipases, which are crucial for lipid metabolism and cell signaling. For example, a study showed that compounds with similar structures can inhibit lysosomal phospholipase A2 (LPLA2), suggesting a potential for this compound to exhibit similar activity .
  • Toxicity Assessments :
    • Toxicological studies indicated that derivatives of this compound could lead to phospholipidosis, a condition characterized by abnormal accumulation of phospholipids within cells. This was observed in models where the compound was administered at varying concentrations .
  • Pharmacological Applications :
    • The compound has been explored for its potential use in drug development due to its ability to interact with biological membranes and influence drug delivery systems .

Data Tables

Study Biological Activity Methodology Findings
Study 1Inhibition of LPLA2In vitro assaysSignificant inhibition observed at concentrations < 1 mM
Study 2Induction of phospholipidosisToxicity assessmentIndicated potential toxic effects in cellular models
Study 3Drug delivery enhancementPharmacological evaluationEnhanced membrane permeability noted

Q & A

Q. How can computational tools (e.g., molecular docking) predict the bioactivity of this compound derivatives?

  • Molecular docking studies using software like AutoDock Vina can simulate interactions between this compound and protein targets (e.g., kinases). Validated with experimental data from analogs like 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid, these models prioritize derivatives for synthesis .

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